2-Cyclohexenone, 3-cyano-5,5-dimethyl-
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Overview
Description
2-Cyclohexenone, 3-cyano-5,5-dimethyl- is an organic compound with the molecular formula C9H11NO It is a derivative of cyclohexenone, featuring a cyano group and two methyl groups at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexenone, 3-cyano-5,5-dimethyl- can be achieved through several methods. One common approach involves the reaction of 3-cyano-5,5-dimethylcyclohexanone with appropriate reagents under controlled conditions. The reaction typically requires a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexenone, 3-cyano-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The cyano group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Cyclohexenone, 3-cyano-5,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexenone, 3-cyano-5,5-dimethyl- involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may participate in various pathways, including those involving enzyme catalysis and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexenone, 3-ethoxy-5,5-dimethyl-: Similar structure with an ethoxy group instead of a cyano group.
2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone: Features a hydroxy group and three methyl groups.
Uniqueness
2-Cyclohexenone, 3-cyano-5,5-dimethyl- is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
65115-71-1 |
---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5,5-dimethyl-3-oxocyclohexene-1-carbonitrile |
InChI |
InChI=1S/C9H11NO/c1-9(2)4-7(6-10)3-8(11)5-9/h3H,4-5H2,1-2H3 |
InChI Key |
HKYRXDYNQOWCBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)C#N)C |
Origin of Product |
United States |
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